Product packaging for Methyl naphthalene-2-sulfonate(Cat. No.:CAS No. 5138-53-4)

Methyl naphthalene-2-sulfonate

Cat. No.: B14730742
CAS No.: 5138-53-4
M. Wt: 222.26 g/mol
InChI Key: AFVPRVLDAPXRCX-UHFFFAOYSA-N
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Description

Methyl naphthalene-2-sulfonate is an organic sulfonate ester valued in research for investigating nucleophilic substitution reaction mechanisms and kinetics. Its primary research application is as a model substrate in SN2 substitution reactions , particularly in studies exploring reaction rates and mechanisms within specialized micellar systems . This compound is instrumental for probing how environmental factors within micellar solutions influence kinetic data. Research demonstrates its reactivity with nucleophiles such as bromide ions in the presence of dimeric gemini surfactants, enabling a quantitative rationalization of reaction rates across a wide surfactant concentration range . These studies provide crucial insights into micellar catalysis and the transition of micelle structure from spherical to rod-like aggregates at high surfactant concentrations . The compound is offered For Research Use Only (RUO) . It is strictly not for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10O3S B14730742 Methyl naphthalene-2-sulfonate CAS No. 5138-53-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5138-53-4

Molecular Formula

C11H10O3S

Molecular Weight

222.26 g/mol

IUPAC Name

methyl naphthalene-2-sulfonate

InChI

InChI=1S/C11H10O3S/c1-14-15(12,13)11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3

InChI Key

AFVPRVLDAPXRCX-UHFFFAOYSA-N

Canonical SMILES

COS(=O)(=O)C1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Ii. Synthetic Methodologies and Chemical Transformations

Precursor Synthesis and Regioselectivity Studies

The foundational step in synthesizing methyl naphthalene-2-sulfonate (B94788) is the preparation of its corresponding sulfonic acid precursor. This involves the sulfonation of either naphthalene (B1677914) or 2-methylnaphthalene (B46627), where reaction conditions dictate the position of the sulfonic acid group on the aromatic rings.

The sulfonation of naphthalene is a classic illustration of kinetic versus thermodynamic reaction control. wikipedia.org When naphthalene reacts with sulfuric acid, the position of the sulfonic acid group is highly dependent on the reaction temperature. thecatalyst.orgvaia.com

At lower temperatures, around 80°C, the reaction is under kinetic control, and the major product is naphthalene-1-sulfonic acid. thecatalyst.orgvaia.com This isomer forms faster because the transition state leading to its formation is lower in energy. echemi.com However, at higher temperatures, typically 160°C or above, the reaction is under thermodynamic control, and the more stable naphthalene-2-sulfonic acid is the predominant product. vaia.comvaia.comshokubai.org The increased stability of the 2-isomer is attributed to reduced steric hindrance compared to the 1-isomer, where there is an unfavorable interaction between the sulfonic acid group and the hydrogen atom at the C8 position. thecatalyst.orgechemi.com The reversibility of the sulfonation process at elevated temperatures allows the initially formed 1-isomer to convert to the more thermodynamically stable 2-isomer. echemi.combrainly.in

Table 1: Influence of Temperature on Naphthalene Sulfonation Isomer Distribution

TemperatureReaction ControlMajor ProductMinor Product
80°CKineticNaphthalene-1-sulfonic acidNaphthalene-2-sulfonic acid
160°CThermodynamicNaphthalene-2-sulfonic acidNaphthalene-1-sulfonic acid

The sulfonation of 2-methylnaphthalene introduces further complexity as all seven possible monosulfonic acids can be formed. rsc.org The product distribution is sensitive to reaction conditions, particularly temperature. Research has shown that as the temperature increases, the proportion of 2-methylnaphthalene-1-sulfonic acid and 2-methylnaphthalene-3-sulfonic acid decreases. rsc.org Concurrently, within the temperature range of 40°C to 160°C, the amounts of the 4- and 8-isomers also decrease, leading to a corresponding increase in the more stable 6- and 7-isomers. rsc.org The use of 2-methylnaphthalene is significant in producing intermediates for textile auxiliaries, surfactants, and emulsifiers. nih.gov

The isomerization of naphthalenesulfonic acids is a critical process for obtaining the desired 2-isomer, which is the precursor for methyl naphthalene-2-sulfonate. vaia.com This conversion is possible because sulfonation is a reversible reaction. echemi.combrainly.in By heating the kinetically favored but less stable naphthalene-1-sulfonic acid, typically at temperatures between 160°C and 180°C, it can isomerize to the thermodynamically more stable naphthalene-2-sulfonic acid. google.comchemicalbook.com The presence of a small amount of water (e.g., 3-15% by weight) can facilitate this process. google.com The duration of heating influences the degree of isomerization; for example, at 160°C, 60 minutes may be required, whereas at 180°C, the same outcome can be achieved in just 10 minutes. google.com This process is crucial for manufacturing products where a high content of the beta-isomer (naphthalene-2-sulfonic acid) is required. google.com

Azeotropic sulfonation is an enhanced method for preparing methylnaphthalene sulfonic acids. This technique involves using an entrainer, such as hexane, to form an azeotrope with the water produced during the sulfonation reaction. google.com The continuous removal of this water-entrainer azeotrope by distillation drives the reaction equilibrium toward the products, resulting in a higher conversion rate and yield. google.com This process is typically carried out at temperatures between 130°C and 165°C. google.com The molar ratio of the methylnaphthalene fraction to sulfuric acid is generally maintained between 1:1.02 and 1:1.1. google.com This method avoids the large excess of sulfuric acid used in traditional processes, thereby reducing waste. google.com

Direct Synthesis of this compound Esters

Once naphthalene-2-sulfonic acid is obtained, it can be converted into its methyl ester, this compound.

The formation of sulfonate esters like this compound can be challenging to achieve directly from the free sulfonic acid. google.com A common and traditional two-step method involves first converting the sulfonic acid to its corresponding sulfonyl chloride, for instance, by using reagents like thionyl chloride. This intermediate, naphthalene-2-sulfonyl chloride, is then reacted with an alcohol, in this case, methanol (B129727), to yield the final methyl sulfonate ester. rsc.org

Direct esterification methods exist but often require specific and sometimes harsh conditions. acs.org One such method involves reacting the sulfonic acid with an ester of a strong acid, like dimethyl sulfate (B86663), in the presence of an amide such as dimethylformamide. google.com Another approach is the reaction with esters of phosphoric acid, for example, triethyl phosphate. google.com Research indicates that for sulfonate ester formation to occur directly, extreme conditions are necessary, including high concentrations of both the sulfonic acid and the alcohol, with minimal to no water present. acs.org Weaker acids are generally ineffective at catalyzing this reaction. acs.org More recent developments include copper-catalyzed multicomponent reactions that can produce sulfonic esters under milder conditions. rsc.orgresearchgate.net

Synthesis of Sodium Methyl Naphthalene Sulfonates

The synthesis of sodium methylnaphthalene sulfonates typically involves a two-step process: the sulfonation of methylnaphthalene followed by neutralization. frontiersin.orgyoutube.com The initial step is the sulfonation of 2-methylnaphthalene, which can be achieved using various sulfonating agents such as sulfuric acid, oleum, or chlorosulfonic acid. frontiersin.orgacs.orgrsc.org The position of the sulfonic acid group on the naphthalene ring is highly dependent on the reaction temperature. acs.orgrsc.org For instance, sulfonation at 40°C primarily yields 2-methylnaphthalene-8-sulfonic acid, while at 90-95°C, the main product is 2-methylnaphthalene-6-sulfonic acid. acs.org At a higher temperature of 160°C, 2-methylnaphthalene-7-sulfonic acid is predominantly formed. acs.org

Following the sulfonation, the resulting methylnaphthalene sulfonic acid is neutralized to produce the sodium salt. frontiersin.orgyoutube.com This is commonly achieved by reacting the acid with a sodium base, such as sodium hydroxide (B78521) (NaOH) or sodium sulfite (B76179). frontiersin.orggoogle.comgoogle.com One method involves reacting the barium salt of the sulfonic acid with sodium sulfate or sodium carbonate to precipitate barium sulfate or barium carbonate, leaving the desired sodium methylnaphthalene sulfonate in solution. acs.org Another approach involves direct neutralization with sodium hydroxide solution until a pH of 7-8 is reached. google.com The final product can then be obtained in solid form by drying the neutralized solution. google.com

Gong et al. (2005) reported a method involving the sulfonation of naphthalene with chlorosulfonic acid in carbon tetrachloride at low temperatures, followed by neutralization with a NaOH solution to synthesize sodium methylnaphthalene sulfonates. frontiersin.org

Synthesis of Alkylated Naphthalene Sulfonates

Alkylation of β-Methylnaphthalene with n-Bromoalkanes

The synthesis of alkyl methylnaphthalene sulfonate surfactants can be achieved through the alkylation of β-methylnaphthalene (2-methylnaphthalene) with n-bromoalkanes of varying chain lengths (C6-C14). frontiersin.org This reaction is a crucial step in producing surfactants with tailored properties for applications such as enhanced oil recovery. frontiersin.org The alkylation introduces an alkyl chain onto the methylnaphthalene backbone, which, after sulfonation, provides the molecule with its amphiphilic character. The process typically involves a Friedel-Crafts alkylation reaction, where the n-bromoalkane reacts with β-methylnaphthalene in the presence of a suitable catalyst.

Simultaneous Sulfonation and Alkylation Approaches using Olefin Sulfonic Acids

The synthesis of alkylated naphthalene sulfonates can also be performed through a simultaneous process where sulfonation and alkylation occur concurrently. One such approach involves the use of olefin sulfonic acids. While specific details on the reaction with methylnaphthalene are limited, the general principle applies to naphthalene and its derivatives. This method offers a more direct route to the final product compared to sequential reaction steps.

Incremental Alternating Additions of Sulfonating and Alkylating Agents

An advanced method for synthesizing alkyl naphthalene sulfonates involves the incremental and alternating addition of the sulfonating and alkylating agents. google.comgoogle.com This technique offers superior control over the reaction, especially when compared to one-step batch processes that can suffer from strong, difficult-to-control exotherms and the formation of by-products. google.comgoogle.com

In this process, the reaction begins with naphthalene, and increments of a sulfonating agent (like sulfuric acid) and an alkylating agent (such as an alcohol) are added sequentially. google.com Adding a large amount of sulfonating agent initially would deactivate the naphthalene ring, making subsequent alkylation difficult. google.comgoogle.com Conversely, the alkylating agent requires an acidic catalyst to react. google.comgoogle.com By adding the reagents in small, alternating portions, the reaction can be managed more effectively. Once a naphthalene nucleus is alkylated, it becomes more reactive towards sulfonation. google.comgoogle.com Therefore, the next increment of the sulfonating agent will preferentially react with the already alkylated naphthalene molecules, minimizing the formation of undesirable products that have only one type of substituent. google.comgoogle.com This method leads to a higher quality product with fewer impurities like "free oil". google.com

Condensation Reactions Involving Methyl Naphthalene Sulfonates

Formation of Methylnaphthalene Sulfonate Formaldehyde (B43269) Condensates (MSFC)

Methylnaphthalene sulfonate formaldehyde condensates (MSFC) are polymers synthesized through the condensation reaction of methylnaphthalene sulfonate with formaldehyde. google.comgoogle.comjufuchemtech.com These condensates are commercially significant and are widely used as dispersants, particularly in the dye and concrete industries. google.comatamanchemicals.comhome.blog

The synthesis process begins with the sulfonation of methylnaphthalene. google.comgoogle.com In one method, methylnaphthalene is sulfonated using fuming sulfuric acid (104.5%) at temperatures between 120-165°C. google.com The resulting sulfonated product is then cooled and condensed with a formaldehyde solution (typically 37%). google.com The condensation reaction is carried out at elevated temperatures, for example, up to 130°C for several hours. google.com Finally, the pH of the resulting condensate is adjusted to a neutral range (6-9) using a liquid alkali like sodium hydroxide to yield the final MSFC product. google.com

The properties and performance of the MSFC can be tailored by modifying the polymer structure. For instance, novel MSFC surfactants have been synthesized by modifying them with agents like poly(ethyleneglycol) monooctylphenyl ether (OP-10), 4-octylphenol, or octadecylamine (B50001). scientific.netresearchgate.netascelibrary.orgresearchgate.net These modifications introduce hydrophobic and lipophilic groups into the polymer chain, enhancing their dispersibility and emulsifying properties for specialized applications like asphalt (B605645) emulsions. scientific.netresearchgate.netresearchgate.net

The reaction conditions for creating MSFC can be optimized to improve efficiency and product quality. Key parameters include the molar ratio of reactants, reaction temperature, and time. home.blog For example, in the sulfonation step for naphthalene-based condensates, a molar ratio of naphthalene to sulfuric acid of 1:1.3 to 1:1.4 at 160-165°C for about 2 hours is recommended. home.blog For the subsequent condensation, a sulfonic acid to formaldehyde ratio of around 1:0.92 at 105-108°C is used. home.blog

Polymerization Mechanisms of Naphthalene Sulfonate Condensates

The formation of naphthalene sulfonate condensates, such as polynaphthalene sulfonate, is primarily achieved through a polycondensation reaction. researchgate.net This process involves the reaction of a naphthalene sulfonic acid, like naphthalene-2-sulfonic acid (a precursor related to this compound), with an aldehyde, most commonly formaldehyde. atamanchemicals.comsantos.compolymerchem.org

The fundamental mechanism is a step-growth polymerization. The reaction is initiated by the protonation of formaldehyde in the acidic medium (typically from excess sulfuric acid used in the preceding sulfonation step), which forms a highly reactive electrophile. This electrophile then attacks the electron-rich naphthalene ring of the sulfonic acid in an electrophilic aromatic substitution reaction. The sulfonic acid group (-SO₃H) is a deactivating, meta-directing group, but the condensation typically occurs at the activated alpha-positions of the naphthalene ring that are not occupied by the sulfonate group.

The initial reaction forms a hydroxymethyl derivative, which quickly reacts with another naphthalene sulfonic acid molecule, eliminating a molecule of water and forming a methylene (B1212753) bridge (-CH₂-) between the two naphthalene units. This process repeats, extending the polymer chain. The length and molecular weight of the resulting polymer chains are critical determinants of the condensate's properties as a dispersant. researchgate.netijcce.ac.ir The structure combines hydrophobic naphthalene groups with hydrophilic sulfonate groups, which is key to its function as a surfactant. researchgate.netligninchina.com Higher molecular weight fractions tend to exhibit monolayer adsorption and provide steric hindrance, while lower molecular weight fractions may display multilayer adsorption. researchgate.net

Process Optimization in Sulfonate Synthesis

Optimizing the synthesis of naphthalene sulfonates is crucial for industrial applications to ensure high yield, desired product quality, and cost-effectiveness. Key areas of optimization include catalytic methods, control of reaction parameters, and engineering solutions for large-scale production.

Traditionally, the condensation reaction is catalyzed by the excess sulfuric acid remaining from the sulfonation stage. However, advancements have been made using solid acid catalysts, particularly ion-exchange resins. These resins, often composed of styrene-divinylbenzene copolymers with grafted sulfonic acid groups, offer several advantages over homogeneous catalysts like sulfuric acid. mdpi.comub.edu

Ion-exchange resins function as heterogeneous catalysts, which simplifies their separation from the reaction mixture post-condensation. This eliminates the need for complex neutralization and purification steps to remove the liquid acid catalyst, thereby reducing waste and improving process efficiency. mdpi.com Cation exchange resins are particularly attractive because they are stable in aqueous media and at the temperatures required for condensation (up to 120–150 °C for styrene-based resins). mdpi.commdpi.com Their porous structure allows reactants access to the catalytic sulfonic acid sites, facilitating the condensation reaction. The reusability of these resins for multiple reaction cycles is a significant advantage, making them a more sustainable and economical option for industrial-scale synthesis. mdpi.com

The precise control of molar ratios and temperature is fundamental to directing the synthesis of naphthalene sulfonate condensates toward a product with the desired molecular weight and properties.

Temperature: Temperature control is critical in both the initial sulfonation and the subsequent condensation.

Sulfonation: To produce the precursor naphthalene-2-sulfonic acid, the reaction of naphthalene with sulfuric acid must be conducted at high temperatures, typically around 160-165 °C. researchgate.netchemicalbook.com At lower temperatures (below 120 °C), the kinetically favored but less stable naphthalene-1-sulfonic acid is the main product. The higher temperature ensures the formation of the thermodynamically stable β-isomer (naphthalene-2-sulfonic acid). researchgate.netijcce.ac.ir

Condensation: The condensation with formaldehyde is carried out at a lower temperature, generally in the range of 80 °C to 110 °C. researchgate.netgoogle.com This is to prevent the volatilization of formaldehyde, which has a low boiling point, and to avoid side reactions that can occur at higher temperatures. researchgate.net

Molar Ratio: The molar ratio of the naphthalene sulfonate to formaldehyde directly influences the degree of polymerization and the final product's characteristics.

An insufficient amount of formaldehyde results in an incomplete reaction and a low molecular weight polymer. researchgate.net

Conversely, an excessive amount of formaldehyde can lead to undesirable side reactions or the formation of a highly cross-linked, insoluble product. researchgate.netaut.ac.ir

Optimized molar ratios of the naphthylene group to formaldehyde are generally reported in the range of 1.0:0.7 to 1.0:1.0. google.comgoogle.com

The following table summarizes typical optimized parameters for the condensation process.

ParameterReactantsRecommended Range/ValueRationale
Temperature Naphthalene Sulfonic Acid, Formaldehyde80 - 110 °CPrevents formaldehyde volatilization and minimizes side reactions. researchgate.netgoogle.com
Molar Ratio Naphthylene Group : Formaldehyde1.0 : 0.7 - 1.0Ensures sufficient polymerization without creating insoluble products. google.comgoogle.com

On an industrial scale, efficiency, yield, and purity are paramount. Several engineering strategies have been developed to optimize the synthesis of naphthalene sulfonate condensates.

A primary challenge is the presence of by-products, most notably sodium sulfate, which is formed during the final neutralization step when a base (e.g., sodium hydroxide) is added to neutralize excess sulfuric acid. aut.ac.irgoogle.com High sulfate content can be detrimental in certain applications.

Strategies for By-product Minimization and Yield Enhancement:

Controlled Neutralization: The rate of addition of the neutralizing agent, such as caustic soda, can be carefully controlled. A slower, continuous addition at a controlled temperature (e.g., 60-65 °C) can reduce the formation of sodium sulfate. google.com

Alternative Neutralizing Agents: The use of a mixture of neutralizing agents, such as sodium hydroxide and calcium hydroxide, has been shown to partially reduce the amount of sodium sulfate impurity in the final product. aut.ac.ir

Hydrolysis of By-products: During sulfonation, the undesired α-isomer can be converted back to naphthalene by hydrolysis at elevated temperatures (140-150 °C), and the naphthalene can be recovered via steam blowing, thus increasing the effective yield of the desired β-isomer. chemicalbook.com

The table below outlines key engineering solutions for process optimization.

ChallengeEngineering SolutionDescriptionBenefit
High Sodium Sulfate Content Salt-Free Processing via Phase SeparationAfter sulfonation, water is added to dissolve the sulfonated product, which is then separated from insoluble, unreacted naphthalene before condensation. google.comProduces a final product with little to no sodium sulfate; allows for naphthalene recovery. google.com
High Sodium Sulfate Content Controlled NeutralizationThe neutralizing alkali is added continuously and at a controlled rate and temperature. google.comReduces the generation of sodium sulfate during the neutralization step. google.com
Low Yield of β-Isomer By-product HydrolysisThe unstable α-naphthalene sulfonic acid by-product is hydrolyzed back to naphthalene, which is then removed and recycled. chemicalbook.comIncreases the overall yield of the desired naphthalene-2-sulfonic acid precursor. chemicalbook.com

Iii. Reaction Mechanisms and Kinetics

Electrophilic Substitution on Aromatic Rings (General Principles)

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, including naphthalene (B1677914). numberanalytics.com The general mechanism involves an initial attack by an electrophile (E+) on the electron-rich π system of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. uomustansiriyah.edu.iqsaskoer.ca The aromaticity is then restored by the loss of a proton from the carbon atom that was attacked. uomustansiriyah.edu.iq

Naphthalene is generally more reactive towards electrophiles than benzene (B151609). wsimg.com This heightened reactivity is because the activation energy required to form the intermediate carbocation is lower for naphthalene, as the aromatic character of one of the rings can be preserved during the transition state. wsimg.com

Substitution on the naphthalene ring can occur at two distinct positions: C1 (α-position) or C2 (β-position). iptsalipur.org The orientation of the incoming electrophile is determined by the relative stability of the possible carbocation intermediates.

Attack at the α-position: The resulting carbocation is more stable because it is a hybrid of several resonance structures, including two in which the intact benzene ring preserves its aromatic sextet. wsimg.comiptsalipur.org

Attack at the β-position: The intermediate carbocation has only one resonance form that retains a full aromatic sextet in the adjacent ring. wsimg.comiptsalipur.org

Consequently, reactions under kinetic control (lower temperatures) typically yield the α-substituted product as the major isomer. iptsalipur.orgwordpress.com This is observed in reactions like nitration and halogenation. uomustansiriyah.edu.iqwsimg.com However, the sulfonation of naphthalene is a notable exception that is highly sensitive to temperature. At lower temperatures (around 80°C), the kinetically favored naphthalene-1-sulfonic acid is the primary product. wordpress.comscribd.com At higher temperatures (160-180°C), the thermodynamically more stable naphthalene-2-sulfonic acid predominates. wordpress.comscribd.com The 1-isomer is less stable due to steric hindrance between the sulfonic acid group and the hydrogen atom at the C8 position. wordpress.com Since sulfonation is a reversible reaction, at higher temperatures, the less stable 1-isomer can revert to naphthalene, which can then be sulfonated to the more stable 2-isomer. wordpress.com Methyl naphthalene-2-sulfonate (B94788), the subject of this article, is derived from this thermodynamically controlled product.

Table 1: Control of Naphthalene Sulfonation

Reaction ConditionMajor ProductType of ControlRationale
Low Temperature (~80°C)Naphthalene-1-sulfonic acidKineticLower activation energy for α-attack. wordpress.com
High Temperature (~160°C)Naphthalene-2-sulfonic acidThermodynamicβ-product is sterically less hindered and more stable; reaction reversibility allows for equilibration to the thermodynamic product. wordpress.comquora.com

Nucleophilic Substitution Reactions of Sulfonic Acid Groups

The sulfonic acid group (-SO₃H) and its esters can participate in nucleophilic substitution reactions. A key reaction of aryl sulfonic acids is desulfonation, which is the reverse of the sulfonation process. numberanalytics.comwikipedia.org This reaction involves the removal of the sulfonic acid group and its replacement by a hydrogen atom. It is typically achieved by heating the aromatic sulfonic acid in the presence of an acid catalyst, such as aqueous sulfuric or hydrochloric acid. numberanalytics.comwikipedia.org The reversibility of sulfonation allows the sulfonic acid group to be used as a temporary blocking group in organic synthesis to direct other electrophiles to specific positions. youtube.compearson.com

The sulfonate group can also be displaced by other nucleophiles. For instance, heating aryl sulfonates with strong nucleophiles can lead to the substitution of the -SO₃H group.

Oxidation and Reduction Pathways of Sulfonated Naphthalenes

The naphthalene ring system is more susceptible to oxidation and reduction than benzene. uomustansiriyah.edu.iq The presence of a deactivating sulfonic acid group influences the reactivity of the rings.

Oxidation: Oxidation of sulfonated naphthalenes can proceed via cleavage of the aromatic system. For example, treatment with ozone in an aqueous phase leads to the degradation of naphthalenesulfonic acids. researchgate.net The initial attack of ozone occurs via 1,3-dipolar cycloaddition at the double bonds with the highest electron density. researchgate.net The reactivity towards ozone decreases as the number of sulfonic groups on the naphthalene ring increases. researchgate.net Oxidation with stronger agents like acidic potassium permanganate (B83412) (KMnO₄) can result in the cleavage of one of the rings, yielding phthalic acid derivatives. wordpress.com If the oxidation is performed on a nitronaphthalene sulfonic acid, the ring containing the deactivating nitro group is more resistant, and the other ring is oxidized. wordpress.com

Reduction: The naphthalene nucleus can be reduced more readily than benzene. iptsalipur.org Depending on the reaction conditions, partial or full saturation of the rings can be achieved. Catalytic hydrogenation can convert naphthalene to tetralin (1,2,3,4-tetrahydronaphthalene) and subsequently to decalin (decahydronaphthalene). iptsalipur.org

Kinetic Studies of Methyl Naphthalene-2-sulfonate Reactions in Complex Media

The kinetics of reactions involving this compound (MeONs) have been extensively studied, particularly in micellar solutions, which serve as simplified models for biological membranes and provide unique microenvironments for chemical reactions.

This compound undergoes Sₙ2 reactions with halide ions (X⁻), such as bromide and chloride, to yield methyl halides and the naphthalene-2-sulfonate anion. researchgate.netnih.gov The reactivity of these reactions is significantly enhanced in the presence of cationic micelles, such as those formed by cetyltrialkylammonium surfactants (e.g., CTABr, CTEABr, CTPABr). nih.govnih.gov These micelles act as microreactors, concentrating both the organic substrate (MeONs) and the anionic nucleophile (Br⁻ or Cl⁻) at their surface, thereby accelerating the reaction rate compared to the rate in pure water. nih.gov

The rate of reaction between MeONs and halide ions is highly dependent on the concentrations of both the surfactant and the halide ions. The observed rate constant typically increases with surfactant concentration above its critical micelle concentration (CMC), eventually leveling off as the substrate becomes fully incorporated into the micellar pseudophase. researchgate.net

The addition of non-reactive electrolytes can influence the reaction rate through ion exchange at the micelle surface. For example, the addition of perchlorate (B79767) ions (ClO₄⁻) inhibits the reaction of MeONs with bromide because perchlorate ions compete with and displace bromide ions from the micellar surface, reducing the concentration of the nucleophile in the vicinity of the substrate. researchgate.net Conversely, increasing the concentration of the reactive halide ion (e.g., by adding NaBr) can further increase the reaction rate, although complex behaviors can be observed at high salt concentrations. researchgate.net The nature of the counterion in the surfactant itself also plays a crucial role; for instance, bromide is consistently found to be more reactive than chloride in these micellar systems. nih.gov

Cationic micelles catalyze the Sₙ2 reaction of MeONs with halide ions primarily by decreasing the activation enthalpy (ΔH‡). nih.gov This favorable enthalpic contribution, which is partially offset by an unfavorable decrease in the activation entropy (ΔS‡), is the main driver for the observed rate acceleration. nih.gov The micellar environment acts as a distinct reaction medium, or "microreactor," with properties different from the bulk aqueous solution. govtsciencecollegedurg.ac.in

These microreactors exhibit selectivity. Studies have shown that micelles can discriminate between bromide and chloride ions, with bromide always being the more reactive nucleophile in this system. nih.gov The extent of this discrimination depends on factors like the size of the surfactant headgroup and the temperature. nih.gov The analysis of these reaction kinetics is often performed using pseudophase models, which treat the micelles and the bulk solvent as distinct phases, allowing for the calculation of second-order rate constants within the micellar pseudophase. nih.govnih.gov

Table 2: Summary of Factors Influencing the Reaction of MeONs with Halide Ions in Cationic Micelles

FactorObservationKinetic Rationale
Cationic Micelles Significant rate acceleration compared to water.Micelles concentrate reactants and lower the activation enthalpy. nih.gov
Temperature Increase Rate constants increase.Provides energy to overcome the activation barrier; effect is less pronounced in micelles than in water. nih.gov
Nucleophile Bromide is more reactive than chloride.Micelles enhance the inherent reactivity difference between Br⁻ and Cl⁻. nih.gov
Surfactant Head Group Size Increasing head group size (e.g., from CTA⁺ to CTPA⁺) accelerates the reaction.For Br⁻, the origin is enthalpic; for Cl⁻, it is entropic. nih.gov
Added Non-Reactive Anions (e.g., ClO₄⁻) Inhibition of the reaction.Competitive displacement of the reactive halide from the micellar surface. researchgate.net

Iv. Derivatization and Functionalization Studies

Derivatization for Analytical Enhancement

Derivatization in analytical chemistry involves chemically modifying a compound to produce a new compound with properties that are more suitable for a given analytical technique. For sulfonate esters, this often aims to improve stability, volatility, or detectability.

Sulfonate esters are known to be potent electrophiles, which can lead to instability, particularly in aqueous environments where they are prone to nucleophilic attack and hydrolysis. researchgate.netnih.gov This reactivity complicates their synthesis and analysis, as it can lead to unwanted degradation and alkylation of other molecules. researchgate.net To address this, a primary strategy is the use of protecting groups, which can modulate the ester's stability.

Several approaches have been developed:

Sterically Hindered Esters : Protecting sulfonates as sterically hindered esters, such as neopentyl (Neo) esters, increases their stability against nucleophilic attack and acidic conditions. nih.gov Isobutyl (iBu) sulfonates are also more stable to acid than simpler esters like isopropyl (iPr) sulfonates, which are known to be labile. nih.gov

Reductively-Labile Protecting Groups : An alternative strategy involves designing sulfonate esters that are stable under normal conditions but can be cleaved under specific, mild reducing conditions. nih.gov This is particularly useful for biological applications where the intracellular reducing environment, rich in glutathione (B108866), can trigger the release of the sulfonated molecule inside cells. nih.gov An example is the α-trifluoromethyl benzyl (B1604629) (TFMB) scaffold, which is generally stable but can be made reductively labile by introducing a disulfide group. nih.gov

Reaction Conditions : The formation and stability of sulfonate esters are highly dependent on the reaction conditions. The presence of water significantly inhibits their formation, and they are unlikely to form if any acid present is neutralized with even a slight excess of base. acs.org

The stability of various sulfonate esters under different cleavage conditions is summarized below.

Table 1: Stability of Selected Sulfonate Esters under Various Conditions

Sulfonate Ester Protecting Group Conditions Result Reference
Isopropyl (iPr) TFA, rt, 16h Labile (cleaved) nih.gov
Neopentyl (Neo) 48% HBr, reflux, 2h Labile (cleaved) nih.gov
Neopentyl (Neo) NaN₃ in DMF, 70°C Cleaved (milder than other methods) nih.gov
Neopentyl (Neo) NaOH in 9:1 DCM/MeOH, rt Stable nih.gov
Phenyl (Ph) NaN₃ in DMSO, 100°C Inert (stable) nih.gov

This table is based on data from a study profiling the stability of various sulfonate esters.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique, but many sulfonate esters are not volatile enough for direct analysis. Derivatization can convert them into more suitable forms. One such method is the conversion to alkyl iodides.

A study demonstrated that aryl sulfate (B86663) ester salts could be derivatized to form n-propyl aryl sulfate diesters, which are amenable to analysis by electron impact mass spectrometry. nih.gov This was achieved by reacting the sulfate ester salts with n-propyl iodide in the presence of silver perchlorate (B79767) in sulfur dioxide at -40°C. nih.gov The resulting derivatives showed intense molecular ions and characteristic fragmentation patterns, proving the utility of this conversion for analytical purposes. nih.gov

Another derivatization strategy for analyzing sulfonic acids involves a one-step reaction using potassium iodide and trifluoroacetic anhydride (B1165640) (TFAA) in dimethylformamide. researchgate.net This process converts the sulfonic acids into thiotrifluoroacetate derivatives, which can then be effectively analyzed by GC-MS to identify isomers and determine composition. researchgate.net

The naphthalene (B1677914) structure is inherently fluorescent, making its derivatives excellent candidates for use as fluorogenic reagents. researchgate.net These reagents are used to tag non-fluorescent molecules, allowing for their sensitive detection. Naphthalene-based probes are valued for their high quantum yield, excellent photostability, and a rigid, planar structure derived from their large π-electron conjugated system. researchgate.net

The photophysical properties of naphthalene derivatives, such as their strong UV absorption and distinct fluorescence, make them ideal for creating sensitive probes. researchgate.net These characteristics allow for the development of fluorescent sensors for a variety of analytes, including metal ions and biomolecules. researchgate.netnih.gov For example, a naphthalene-based fluorescent probe was developed for the cascade recognition of mercury (Hg²⁺) and iodide (I⁻) ions in a water-acetonitrile solution by monitoring changes in the excimer-monomer emissions of the naphthalene moiety. researchgate.net

2-Naphthalenesulfonyl chloride (NSCl), a derivative of naphthalene sulfonic acid, is a widely used pre-column derivatizing agent in high-performance liquid chromatography (HPLC) for the fluorescence detection of compounds containing primary and secondary amine groups. researchgate.netnih.gov The reaction of NSCl with an amine yields a highly fluorescent sulfonamide derivative, significantly enhancing detection sensitivity.

This method has been successfully applied to the analysis of various pharmaceuticals.

Tobramycin : A non-chromophoric antibiotic, was derivatized with NSCl at 80°C. The resulting fluorescent product was detected with an excitation wavelength of 300 nm and an emission wavelength of 380 nm, allowing for highly sensitive quantification. researchgate.net

Neomycin Sulfate : The six primary amine groups on the neomycin molecule were derivatized with NSCl. This allowed for the separation and quantification of neomycin B and C isomers using normal phase HPLC with detection at 254 nm. nih.gov

Table 2: HPLC Derivatization of Amines with 2-Naphthalenesulfonyl Chloride (NSCl)

Analyte Derivatization Conditions Detection Wavelengths Application Reference
Tobramycin 80°C for 40 min Ex: 300 nm, Em: 380 nm Quality control of pharmaceuticals researchgate.net

This table summarizes the application of NSCl as a derivatizing agent for HPLC analysis.

Functionalization for Specific Research Applications

Beyond enhancing analytical detection, the naphthalene sulfonate scaffold can be functionalized to create sophisticated molecular tools for biomedical research. By incorporating this moiety into larger molecules, scientists can develop probes and reagents with specific targeting and reporting capabilities.

The excellent photophysical properties of naphthalene make it a popular building block for fluorescent probes used in biomedical imaging and sensing. researchgate.net These probes are designed to interact with specific biological targets or respond to changes in their microenvironment, reporting these events through a change in their fluorescence.

Recent research highlights several applications:

Cellular Membrane Visualization : Highly fluorescent distyrylnaphthalene derivatives have been synthesized and used as membrane-specific dyes. nih.gov These compounds, which are biocompatible, can be incorporated into cellular structures, allowing for the visualization of intracellular membrane components in a wide range of cell types via fluorescence microscopy. nih.gov

Detection of Biothiols : Naphthalene-based probes have been developed to detect important biological molecules like glutathione (GSH). nih.gov For instance, probes derived from naphthalene dialdehyde (B1249045) can detect GSH in living cells using two-photon microscopy, a powerful technique for deep-tissue imaging. These probes have even shown potential for diagnosing and predicting mortality in patients with sepsis, a condition associated with severe oxidative stress. nih.gov

Sulfite (B76179)/Bisulfite Detection : A novel fluorescent probe based on 1-hydroxy-2,4-diformylnaphthalene was synthesized for the sensitive and selective detection of sulfite and bisulfite ions in water samples. The probe demonstrated a detection limit in the nanomolar range. nih.gov

The synthesis of these probes often involves multi-step chemical reactions to attach the naphthalene core to other functional groups that provide solubility, targeting capabilities, or specific chemical reactivity. nih.govnih.gov

Table 3: Mentioned Chemical Compounds

Compound Name Abbreviation
Methyl naphthalene-2-sulfonate (B94788) -
Neopentyl sulfonate Neo sulfonate
Isopropyl sulfonate iPr sulfonate
Isobutyl sulfonate iBu sulfonate
Phenyl sulfonate Ph sulfonate
α-Trifluoromethyl benzyl sulfonate TFMB sulfonate
n-Propyl iodide -
Silver perchlorate AgClO₄
Potassium iodide KI
Trifluoroacetic anhydride TFAA
2-Naphthalenesulfonyl chloride NSCl
Tobramycin -
Neomycin -
Glutathione GSH
Naphthalene-2,3-dicarboxaldehyde NDA
1-Hydroxy-2,4-diformylnaphthalene -
Distyrylnaphthalene -
p-Toluenesulfonate Tosylate
Methanesulfonate Mesylate

Modification for Enhanced Dispersibility and Emulsifying Properties

The dispersibility and emulsifying capabilities of naphthalene sulfonates, including methyl naphthalene-2-sulfonate, are intrinsically linked to their amphiphilic nature. This property arises from the presence of a hydrophobic naphthalene ring and a hydrophilic sulfonate group. Modifications to this structure, particularly through the introduction of alkyl chains, have been a key area of research to tailor these surfactant properties for various industrial applications, including as emulsifiers in polymerization and as dispersants. google.comfrontiersin.org

Research has demonstrated that the introduction of alkyl groups to the naphthalene ring of this compound derivatives significantly influences their micellar properties in aqueous solutions. nih.gov The length of the alkyl chain is a critical factor in determining the critical micelle concentration (CMC), which is a measure of the surfactant's efficiency. Generally, as the hydrophobicity of the molecule increases with the addition of longer alkyl chains, the CMC decreases, indicating that less surfactant is needed to form micelles and affect solubilization and emulsification.

Studies on a series of 6-alkyl derivatives of this compound have shown a systematic increase in the second-order rate constants in the micellar pseudophase with an increase in the substrate's hydrophobicity. nih.gov This indicates that the modification of the naphthalene core directly impacts its interaction with and organization within micellar systems, which is fundamental to its role as a dispersant and emulsifier.

The table below summarizes the effect of alkyl chain substitution on the micellar properties of naphthalene sulfonate derivatives, illustrating the trend of decreasing CMC with increasing hydrophobicity.

Derivative NameModificationEffect on Micellar Properties
This compound-Baseline surfactant properties.
6-Methyl-methylnaphthalene-2-sulfonateAddition of a methyl groupIncreased hydrophobicity, leading to a lower CMC compared to the unsubstituted molecule.
6-Hexyl-methylnaphthalene-2-sulfonateAddition of a hexyl groupFurther increased hydrophobicity and a correspondingly lower CMC. nih.gov
6-Dodecyl-methylnaphthalene-2-sulfonateAddition of a dodecyl groupSignificant increase in hydrophobicity, resulting in a very low CMC. nih.gov

These modifications enhance the molecule's ability to reduce surface and interfacial tension, which are crucial for the formation and stabilization of emulsions and dispersions. The strategic addition of alkyl groups allows for the fine-tuning of the hydrophilic-lipophilic balance (HLB) of the molecule, enabling the creation of surfactants optimized for specific oil-in-water or water-in-oil systems.

Conjugation with Polycationic Polymers for pH-Responsive Release Systems

The conjugation of molecules like this compound with polycationic polymers represents a sophisticated approach to creating advanced, stimulus-responsive materials, particularly for drug delivery applications. nih.govnih.gov These systems are designed to release an entrapped active agent in response to specific environmental triggers, most notably changes in pH. nih.govmdpi.com The fundamental principle behind this technology lies in the electrostatic interactions between the negatively charged sulfonate group of the naphthalene derivative and the positively charged groups of the polycationic polymer. nih.gov

Polycationic polymers such as chitosan (B1678972) and poly(L-lysine) are often employed for this purpose due to their biocompatibility and the presence of amine groups that are protonated at physiological or acidic pH, rendering them positively charged. nih.govnih.govacs.org The sulfonate group (—SO₃⁻) on the this compound is anionic. When these two components are combined, they can form polyelectrolyte complexes (PECs) through strong electrostatic attractions. nih.gov These complexes can encapsulate or be conjugated with a therapeutic agent.

The pH-responsive release mechanism is triggered by a change in the ambient pH. In a neutral or alkaline environment, the polycationic polymer may be less protonated, leading to a weaker interaction with the sulfonate groups and potentially causing the complex to swell or disassemble, thereby releasing the payload. Conversely, in an acidic environment, such as that found in tumor microenvironments or within endosomes of cells, the increased protonation of the polycationic polymer can either strengthen the complex, or in some designs, trigger a conformational change that facilitates drug release. nih.gov

For instance, studies have explored the interaction between naphthalene disulfonate and poly(L-lysine) dendrimers, demonstrating that the naphthalene moieties can cap the dendrimer, with the interaction being influenced by the generation number of the dendrimer. acs.org Similarly, chitosan, a natural polycationic polymer, has been used in conjunction with sulfonic acid-functionalized compounds to create novel materials. nih.govresearchgate.net While direct studies on the conjugation of this compound with these specific polymers for pH-responsive release are not extensively documented, the principles established with similar sulfonated molecules and polycations provide a strong foundation for such systems.

The design of these conjugates can be finely tuned by controlling factors such as the molecular weight of the polymer, the degree of substitution of the sulfonate groups, and the specific pKa of the ionizable groups on the polycationic polymer. rsc.org This allows for the creation of delivery systems with tailored release profiles for specific therapeutic applications.

The table below outlines the components and principles of a hypothetical pH-responsive system based on the conjugation of a naphthalene sulfonate with a polycationic polymer.

ComponentRole in the SystempH-Responsive Behavior
Naphthalene Sulfonate DerivativeAnionic component, potential drug carrierThe sulfonate group provides the negative charge for electrostatic interaction with the polycation.
Polycationic Polymer (e.g., Chitosan, Poly(L-lysine))Cationic backboneThe amine groups become protonated at lower pH, modulating the strength of the electrostatic interaction.
pH-Sensitive Linker (optional)Connects drug to the polymerCan be designed to cleave at specific pH values, triggering drug release. nih.gov
Encapsulated/Conjugated DrugTherapeutic agentReleased upon the dissociation or conformational change of the polyelectrolyte complex.

The development of such pH-responsive systems based on the conjugation of molecules like this compound with polycationic polymers holds significant promise for targeted drug delivery, offering a strategy to enhance therapeutic efficacy while minimizing off-target effects. nih.gov

V. Advanced Characterization and Analytical Methodologies

Spectroscopic Techniques

Spectroscopy is a cornerstone for the structural elucidation of methyl naphthalene-2-sulfonate (B94788), with each technique offering unique insights into its chemical architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of methyl naphthalene-2-sulfonate by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) ring system and the methyl group protons. The aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum, a result of their varied electronic environments and spin-spin coupling interactions. The methyl protons, being attached to the sulfonate group, are observed as a singlet at a characteristic chemical shift.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing discrete signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the naphthalene ring are influenced by the position of the sulfonate group, leading to a specific pattern of signals. The carbon of the methyl group also gives a characteristic signal.

Detailed chemical shift assignments are crucial for the unambiguous identification of the compound. While specific experimental values can vary slightly depending on the solvent and instrument parameters, typical chemical shift ranges are well-established.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Naphthalene Ring Protons7.5 - 8.5120 - 140
Methyl Protons~3.9~55

Note: These are approximate chemical shift ranges and can be influenced by experimental conditions.

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound molecule. The naphthalene ring system contains a conjugated pi-electron system, which gives rise to characteristic absorption bands in the UV region of the electromagnetic spectrum.

The UV-Vis spectrum of this compound typically displays multiple absorption maxima (λmax), corresponding to different electronic transitions within the aromatic rings. The positions and intensities of these bands are sensitive to the substitution pattern on the naphthalene core and the solvent used for analysis. For instance, the presence of the sulfonate group can cause a shift in the absorption bands compared to unsubstituted naphthalene. These spectral features are useful for both qualitative identification and quantitative analysis of the compound. A study of naphthalene sulfonic acid formaldehyde (B43269) condensate, a related compound, utilized UV-Vis spectroscopy for qualitative analysis. researchgate.net

Infrared (IR) spectroscopy provides valuable information about the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands corresponding to the vibrational modes of its chemical bonds.

Key vibrational frequencies observed in the IR spectrum of this compound include:

S=O stretching: Strong absorption bands characteristic of the sulfonate group.

C-S stretching: A band indicating the bond between the naphthalene ring and the sulfur atom.

C-H stretching: Signals from the aromatic C-H bonds on the naphthalene ring and the aliphatic C-H bonds of the methyl group.

C=C stretching: Vibrations associated with the aromatic carbon-carbon bonds within the naphthalene ring system.

Analysis of these characteristic peaks allows for the confirmation of the presence of the key functional groups within the molecule. For example, a study of naphthalene sulfonic acid formaldehyde condensate identified characteristic peaks for C-S and S=O stretching. researchgate.net

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for the separation of this compound from complex mixtures and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of non-volatile and thermally labile compounds like this compound. nih.gov The technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

For the analysis of naphthalene sulfonates, reversed-phase HPLC is commonly employed, often using a C18 column. nih.govnih.gov The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile. nih.govnih.gov Detection is often achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance. nih.gov The retention time of this compound under specific HPLC conditions is a characteristic parameter used for its identification, while the peak area is proportional to its concentration, allowing for accurate quantification. Ion-pair chromatography is another HPLC technique that has been developed for the analysis of sulfonated naphthalene-formaldehyde condensates. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. nih.govepa.gov While this compound itself is not sufficiently volatile for direct GC analysis, derivatization techniques can be employed to convert it into a more volatile form.

In GC-MS analysis, the separated components are ionized, and the resulting ions are separated based on their mass-to-charge ratio. The mass spectrum of this compound provides a unique fragmentation pattern, which serves as a molecular fingerprint for its identification. The molecular ion peak confirms the molecular weight of the compound, while the fragmentation pattern gives structural information. The NIST (National Institute of Standards and Technology) database contains mass spectrometry data for this compound, including its top three m/z peaks at 127, 128, and 115. nih.gov This technique is particularly useful for the trace-level detection and identification of the compound in complex environmental or biological samples. wiley.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a powerful and highly selective method for the analysis of naphthalene sulfonates. nih.govnih.gov This technique combines the separation capabilities of liquid chromatography with the precise mass detection of mass spectrometry.

In a typical LC-MS/MS setup for naphthalene sulfonate analysis, a high-performance liquid chromatography (HPLC) system is used to separate the components of a mixture. nih.gov The separated analytes are then introduced into the mass spectrometer. An electrospray ionization (ESI) interface is commonly employed, which generates charged droplets that, upon solvent evaporation, produce gas-phase ions of the analytes. nih.govnih.gov These ions are then guided into the mass analyzer.

For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) is utilized. This involves the selection of a specific precursor ion (for instance, the deprotonated molecule [M-H]⁻ of a naphthalene sulfonate), which is then fragmented to produce characteristic product ions. nih.govacs.org By monitoring specific precursor-to-product ion transitions, a high degree of certainty in identification and quantification is achieved, even in complex matrices. thermofisher.com For aromatic sulfonates, a common characteristic is the loss of SO₂ or the detection of the SO₃⁻ fragment, which can serve as a marker for this class of compounds. acs.org

The method has been successfully applied to determine trace levels of naphthalene monosulfonates in environmental water samples, with detection limits in the range of 0.05 to 1 µg/L after preconcentration of a small sample volume. nih.gov

Table 1: LC-MS/MS Parameters for Naphthalene Sulfonate Analysis

ParameterTypical Conditions
Chromatography Reversed-phase HPLC nih.gov
Ionization Electrospray Ionization (ESI), negative ion mode nih.govnih.gov
Mobile Phase Modifier Formic acid nih.gov
Detection Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) nih.govthermofisher.com
Diagnostic Ions [M-H]⁻, [M-2H+Na]⁻, [SO₃]⁻, [M-SO₂H]⁻ nih.gov

This table is based on data from multiple sources. nih.govnih.gov

Capillary Electrophoresis (CE)

Capillary electrophoresis (CE) offers a high-efficiency separation technique for charged analytes like naphthalene sulfonates. nih.govepa.gov The separation in CE is based on the differential migration of ions in an electric field within a narrow capillary filled with a buffer solution. youtube.comyoutube.com

The inner wall of the fused silica (B1680970) capillary is typically negatively charged, creating an electrical double layer with cations from the buffer. youtube.com This results in an electroosmotic flow (EOF) that drives the bulk solution towards the cathode. youtube.com While all analytes are carried by the EOF, their own electrophoretic mobility, which depends on their charge-to-size ratio, allows for their separation. youtube.com Cations with the highest charge and smallest size elute first, followed by neutral species, and finally anions with the largest charge and size. youtube.com

For the analysis of anionic species like naphthalene sulfonates, the separation can be optimized by modifying the buffer, for instance, with the addition of surfactants like sodium dodecyl sulfate (B86663). nih.gov CE has been demonstrated as a viable method for separating p-sulfonated calix[n]arenes, achieving separation in under 10 minutes. nih.gov

Ion-Pair Chromatography (IPC) with Fluorescence Detection

Ion-pair chromatography (IPC) is a widely used technique for the analysis of ionic and ionizable compounds on reversed-phase columns. researchgate.netshimadzu.com For anionic analytes like naphthalene sulfonates, a cationic ion-pairing reagent, such as tetrabutylammonium (B224687) bromide, is added to the mobile phase. researchgate.netacs.org This reagent forms a neutral ion pair with the analyte, which can then be retained and separated by the nonpolar stationary phase. shimadzu.com

The retention in IPC is influenced by several factors, including the type and concentration of the ion-pairing agent, the organic modifier in the mobile phase, and the pH. shimadzu.com

Naphthalene sulfonates exhibit strong native fluorescence, making fluorescence detection a highly sensitive and selective method for their quantification. oup.com The excitation and emission wavelengths can be optimized to maximize the signal for the target analytes. oup.com For instance, a mean wavelength maximum of 225 nm for excitation and 338 nm for emission has been used for the detection of several naphthalene sulfonates. oup.com

This combination of IPC with fluorescence detection has been successfully applied to the analysis of sulfonated naphthalene-formaldehyde condensates in environmental water samples, achieving low detection limits in the nanogram-per-liter range. acs.orgacs.org

Table 2: IPC with Fluorescence Detection for Naphthalene Sulfonates

ParameterTypical Conditions
Technique Ion-Pair Solid-Phase Extraction (IPE) followed by IPC acs.org
Ion-Pairing Reagent Tetrabutylammonium bromide (TBABr) acs.org
Detection Fluorescence (λex ≈ 230 nm; λem ≈ 360 nm) acs.org
Detection Limits 3–8 ng/L for individual homologues acs.org

This table is based on data from multiple sources. acs.orgacs.org

Electrochemical Analysis

Electrochemical methods present an alternative approach for the analysis of naphthalene sulfonates. nih.govepa.gov These techniques are based on the measurement of electrical properties such as potential or current resulting from electrochemical reactions involving the analyte. While less common than chromatographic methods for this specific class of compounds, electrochemical innovations are being explored. nih.govepa.gov

Crystal Structure Determination via X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide information about the electron density distribution within the crystal, from which the molecular structure can be elucidated. nih.gov

Table 3: Example Crystal Data for a Naphthalene Sulfonate Derivative

ParameterValue
Compound 2-[5-(dimethylamino)naphthalene-1-sulfonamido]phenyl 5-(dimethylamino)naphthalene-1-sulfonate
Molecular Formula C₃₀H₂₉N₃O₅S₂
Crystal System Monoclinic
Space Group C2/c
Unit Cell Dimensions a = 12.7594 (13) Å, b = 13.3481 (14) Å, c = 16.4331 (17) Å, β = 98.349 (4)°

This data is for a related compound and serves as an example of the information obtained from X-ray crystallography. nih.gov

Spectrophotometric Titration Methods for Mixture Analysis

Spectrophotometric titration can be employed for the analysis of mixtures of naphthalene sulfonates. researchgate.net This method is based on the formation of complexes between the naphthalene sulfonates and a metal ion, such as barium, in a mixed solvent system like water/acetone. researchgate.net The formation of these neutral outer-sphere complexes can be monitored by observing the change in absorbance of an indicator at a specific wavelength. researchgate.net

The stability of the complexes formed can vary depending on the substituents on the naphthalene ring, which allows for the differential titration of components in a mixture. researchgate.net For instance, the titration of binary mixtures of substituted naphthalene sulfonates in the submilligram range has been demonstrated using barium chloride as the titrant and thymophthalein complexone as the indicator. researchgate.net

Vi. Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties and reaction mechanisms.

DFT calculations are instrumental in mapping out the potential energy surface of a chemical reaction. This allows for the determination of the energies of reactants, products, and, crucially, the transition states that connect them. By calculating these energies, the enthalpy and Gibbs free energy of a reaction can be predicted, indicating whether a reaction is thermodynamically favorable.

The process involves optimizing the geometry of the molecules and then calculating their single-point energies using a chosen functional and basis set. For instance, in reactions involving naphthalene (B1677914) sulfonates, DFT can be used to model the pathway of a given transformation, such as nucleophilic substitution. The transition state, a first-order saddle point on the potential energy surface, represents the highest energy barrier that must be overcome for the reaction to proceed. Identifying its structure and energy is key to understanding the reaction kinetics. While specific DFT studies on the reaction energetics of methyl naphthalene-2-sulfonate (B94788) are not broadly published, the methodology is well-established. For example, studies on similar molecules like naphthol sulfonate derivatives have successfully used DFT and other high-level computational methods to investigate low-lying excited states and their transition energies. kchem.org These computational approaches can elucidate the electronic changes that occur during a reaction, providing a detailed picture of bond-breaking and bond-forming processes.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's stability and reactivity. A smaller gap generally implies higher reactivity.

Table 1: Computed HOMO-LUMO Gaps for Naphthalene and Substituted Derivatives

CompoundSubstituentHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
NaphthaleneNone-5.795-1.0034.792
2-(Dimethylamino)naphthalene-N(CH₃)₂ (Donating)-4.833-0.6304.203
6-(Propionyl)naphthalene-C(O)CH₂CH₃ (Withdrawing)-6.152-1.7824.370

Data sourced from computational studies on substituted naphthalenes. nih.gov

The electronic effects of substituents play a crucial role in determining both the rate of a reaction and its regioselectivity (i.e., where on the molecule the reaction occurs). FMO theory is particularly useful here; the regions of the molecule where the HOMO is localized are likely to be nucleophilic sites, while areas where the LUMO is localized are electrophilic sites. ucsb.edu

For naphthalene, FMO theory correctly predicts that electrophilic attack is favored at the 1-position (alpha-position) because the HOMO has its largest lobes at this position. ucsb.edu The introduction of a substituent, like the methylsulfonate group at the 2-position, modifies the electron distribution and the localization of the frontier orbitals. The electron-withdrawing nature of the sulfonate group deactivates the naphthalene ring towards electrophilic attack but directs incoming nucleophiles. DFT calculations can model these changes precisely by visualizing the HOMO and LUMO surfaces and calculating partial atomic charges. This allows for a quantitative prediction of how the methyl sulfonate group directs further substitution reactions on the naphthalene ring system, guiding synthetic strategies.

Molecular Simulations for Micellar System Behavior (Implicitly from kinetic studies)

While direct molecular dynamics simulations of methyl naphthalene-2-sulfonate in micelles are not extensively detailed in the literature, kinetic studies of its reactions within micellar systems provide significant implicit insights into its behavior. These studies analyze reaction rates to model how the substrate orients itself within the micellar assembly.

Kinetic investigations of the SN2 reactions of this compound with various nucleophiles (e.g., bromide, chloride, and hydroxide (B78521) ions) in cationic cetyltrialkylammonium bromide micelles have been performed. nih.govnih.gov The reaction rates are analyzed using a pseudophase model, which treats the micelles as a distinct phase from the bulk aqueous solution. This analysis allows for the calculation of the second-order rate constant within the micellar pseudophase (kM).

Studies show that the reactivity of this compound is significantly enhanced in these micellar systems compared to in water. nih.gov This rate enhancement is attributed to the partitioning of the substrate into the micellar pseudophase, where the reactants are concentrated. Furthermore, the hydrophobicity of the substrate and the structure of the surfactant headgroup influence the reaction rate. nih.gov For instance, increasing the hydrophobicity of the naphthalene sulfonate ester by adding alkyl chains to the ring increases the second-order rate constants in the micellar pseudophase for reactions with bromide ions. nih.gov Temperature-dependence studies have shown that the micellar environment speeds up reactions by decreasing the activation enthalpy, though this is partially offset by a decrease in activation entropy. nih.gov These kinetic findings implicitly suggest that the naphthalene moiety of the ester is embedded within the hydrophobic core of the micelle, with the sulfonate group oriented towards the micellar surface, facilitating its interaction with counterions in the Stern layer.

Table 2: Second-Order Rate Constants for the Reaction of this compound (MeONs) with Bromide in Different Media at 25°C

MediumSurfactantSecond-Order Rate Constant (k₂, M⁻¹s⁻¹)
WaterNone0.00021
MicellarCTABr0.034
MicellarCTPABr0.076

Data derived from kinetic studies in micellar systems. nih.gov

Vii. Applications in Chemical and Materials Science Research

Role as Dispersants in Organic Synthesis

Methyl naphthalene-2-sulfonate (B94788) and its condensates are recognized for their excellent dispersing properties, which are leveraged in the synthesis of organic materials. evitachem.commuhu-usa.com These compounds, particularly condensates with formaldehyde (B43269), function as effective dispersing agents for dyes and pigments. evitachem.comgoogle.com Their molecular structure, featuring both hydrophobic naphthalene (B1677914) rings and hydrophilic sulfonate groups, allows them to adsorb onto the surface of particles, preventing agglomeration and ensuring uniform distribution within a medium. evitachem.comresearchgate.net This stabilizing action is crucial in processes like the preparation of dye suspensions for textiles and the synthesis of pigments where consistent particle size and dispersion are paramount for the final product's quality. evitachem.commade-in-china.com The dispersant action of methyl naphthalene sulfonate formaldehyde condensates is also utilized in the manufacturing of lakes and in various printing and dyeing applications, such as vat dye suspension pad dyeing. made-in-china.com

Research in Material Science

The unique properties of methyl naphthalene-2-sulfonate have spurred extensive research in material science, leading to the development of advanced materials with tailored functionalities.

A significant area of application for naphthalene sulfonates is in the synthesis of polymeric systems, most notably sulfonated naphthalene formaldehyde (SNF) condensates. researchgate.netcore.ac.uk These polymers are synthesized through the sulfonation of naphthalene followed by condensation with formaldehyde. nih.govtandfonline.com The resulting water-soluble polymers consist of naphthalene nuclei linked by methylene (B1212753) bridges, with sulfonate groups attached to the aromatic rings. researchgate.net The degree of polymerization and the sulfonation level can be controlled during synthesis to achieve desired properties for specific applications. researchgate.netnih.gov Research has focused on optimizing the synthesis conditions, such as the molar ratio of reactants, temperature, and reaction time, to produce SNF condensates with reproducible molecular weights and performance characteristics. nih.govnih.gov These polymeric systems are valued for their dispersing capabilities and thermal stability. researchgate.netnih.gov

Table 1: Synthesis Parameters for Sulfonated Naphthalene Formaldehyde Condensates

Parameter Value Range Source
Naphthalene to Sulfuric Acid Ratio 1:1.02 - 1:2 nih.govacs.org
Formaldehyde to Sulfonated Product Molar Ratio 0.6:1 - 0.99:1 nih.govacs.org
Condensation Temperature 95 - 135 °C nih.govnih.govacs.org

This table presents a range of typical reaction conditions for the synthesis of sulfonated naphthalene formaldehyde condensates as reported in the literature.

Sulfonated naphthalene formaldehyde (SNF) condensates are extensively used as high-range water reducers, or superplasticizers, in concrete formulations. core.ac.ukrsc.orgcdc.gov Their primary function is to disperse cement particles, which reduces the amount of water needed to achieve a desired workability. core.ac.ukcdc.gov This reduction in the water-cement ratio leads to concrete with significantly higher compressive strength and improved durability. rsc.orgnih.gov The mechanism involves the adsorption of the SNF polymer onto the surface of cement particles, imparting a negative charge that leads to electrostatic repulsion between the particles. core.ac.uk This prevents flocculation and allows for a more fluid concrete mix. core.ac.uk Research in this area has demonstrated that the use of SNF superplasticizers can reduce water content by up to 25-30% and increase 28-day compressive strength by over 120%. core.ac.ukrsc.org These admixtures are crucial for the production of high-performance, high-strength, and self-compacting concrete. core.ac.ukcdc.gov

Table 2: Performance Benefits of Naphthalene-Based Superplasticizers in Concrete

Performance Metric Improvement Source
Water Reduction Up to 30% core.ac.uk
28-day Compressive Strength >120% increase rsc.org
Slump Increase (at constant w/c) 100-150 mm rsc.org

This table summarizes the typical performance enhancements observed in concrete when using sulfonated naphthalene formaldehyde-based superplasticizers.

Researchers have synthesized novel surface-active ionic liquids (ILs) using a naphthalene sulfonate anion paired with various organic cations, such as those from the imidazolium, pyrrolidinium, and pyridinium (B92312) families. nih.govwikipedia.orguobaghdad.edu.iq These naphthalene-based ILs exhibit several advantages over traditional surfactants like sodium octylnaphthalene sulfonate, including higher thermal stability and enhanced water solubility. nih.govwikipedia.orguobaghdad.edu.iq Studies have shown that these ILs possess a stronger surfactant character and are highly effective at reducing both air-water and oil-water interfacial tension. nih.govwikipedia.org For instance, 1-hexyl-3-methylimidazolium (B1224943) 4-(n-octyl)naphthalene-1-sulfonate demonstrated a superior capacity to lower interfacial tension. nih.govwikipedia.org The interfacial properties of these ILs, including their critical micelle concentration (cmc) and the extent of surface tension reduction, are influenced by the nature of the cation. accustandard.com The ability of these compounds to drastically lower interfacial tension makes them promising candidates for applications such as enhanced oil recovery. nih.gov

Table 3: Interfacial Properties of Naphthalene-Based Ionic Liquids

Ionic Liquid Cation CMC (mmol/kg) Surface Tension Reduction (mN/m) Source
Imidazolium-based 0.4 - 1.2 29.7 - 37.4 accustandard.com

This table provides a summary of the critical micelle concentration (CMC) and surface tension reduction capabilities of newly synthesized naphthalene-based ionic liquids.

In the field of organic optoelectronics, dopants are crucial for enhancing the electrical conductivity of conductive polymers like poly(3,4-ethylenedioxythiophene) (PEDOT). Research has shown that dopants containing sulfonic acid groups can be effective for this purpose. nih.gov While the commercial standard is PEDOT doped with polystyrene sulfonate (PEDOT:PSS), studies have explored other sulfonated compounds as dopants. nih.govrsc.org Notably, 2-naphthalene sulfonic acid has been identified as a potential organic molecule dopant for PEDOT. nih.gov Furthermore, dipping PEDOT:PSS films in a solution of β-naphthalene sulfonic acid (NSA) has been shown to improve their conductivity. The mechanism involves the interaction of the sulfonate groups with the PEDOT chains, which can lead to a more ordered polymer morphology and improved charge transport. Although a specific compound termed "PEDOT:MNSF" is not widely documented, the principle of using naphthalene sulfonates as dopants is established, suggesting a potential role for methyl naphthalene sulfonate derivatives in this application.

Colloid Chemistry and Interfacial Phenomena

The behavior of this compound and its derivatives at interfaces is central to their function as dispersants and surfactants. In colloid chemistry, these compounds are known to stabilize dispersions through electrostatic repulsion. researchgate.net The adsorption of the negatively charged sulfonate groups onto particle surfaces creates a repulsive barrier that prevents particles from aggregating. researchgate.net

In the context of interfacial phenomena, sodium naphthalene sulfonate (SNS) and sodium methyl naphthalene sulfonate (SMNS) have been studied for their ability to lower the interfacial tension (IFT) between oil and water. researchgate.nettandfonline.com Research has shown that these compounds, even without long, flexible hydrophobic chains, can significantly reduce IFT, particularly in alkaline conditions. researchgate.nettandfonline.com This suggests that the rigid aromatic naphthalene ring can effectively function as a hydrophobic group. researchgate.nettandfonline.com The ability of these surfactants to lower IFT to ultra-low values is a key factor in their potential application in enhanced oil recovery, where the mobilization of trapped oil is critical. nih.gov The study of their adsorption isotherms and the resulting zeta potential of dispersed particles provides a fundamental understanding of their stabilizing mechanisms. researchgate.net

Emulsification Studies (e.g., Asphalt (B605645) Emulsions)

In the realm of materials science, particularly in construction, derivatives of methylnaphthalene sulfonate have been investigated for their efficacy as emulsifying agents for asphalt emulsions. Research has focused on sulfonated methylnaphthalene-formaldehyde condensates (SMFCs), which have been synthesized and modified to act as anionic emulsifiers.

Detailed research findings indicate that modifying SMFCs with moieties like poly(ethyleneglycol) monooctylphenyl ether (OP-10), 4-octylphenol, or octadecylamine (B50001) results in surfactants with superior performance. scientific.netresearchgate.net These modifications introduce a significant number of hydrophobic and lipophilic groups into the main polymer chain, enhancing both dispersibility and emulsifying properties. scientific.netresearchgate.net

The resulting modified condensates (such as MSFC-OP10, MSFC-OCP, and MSFC-OAM) have demonstrated the ability to create highly stable asphalt emulsions. scientific.netresearchgate.netascelibrary.org When these emulsions are mixed with cement, the modified surfactants provide excellent dispersing performance, leading to a relatively stable emulsified asphalt that resists settlement and stratification. scientific.netresearchgate.net This improved stability is crucial for the performance of asphalt-modified cement mortar, as it delays the demulsification process. scientific.netresearchgate.netascelibrary.org The study of these emulsifier structures has significant implications for developing high-performance and stable emulsified asphalt for the construction industry. ascelibrary.org

Modified Emulsifier Key Advantage in Asphalt Emulsions Reference
MSFC-OP10Markedly improves stability and delays demulsification. scientific.netresearchgate.net
MSFC-OCPExhibits superior dispersibility and emulsifying properties. scientific.netresearchgate.net
MSFC-OAMUpgrades and restrains settlement and stratification of mixed mastics. scientific.netresearchgate.net

Reduction of Interfacial Tension and Wetting Properties Research

The ability of methylnaphthalene sulfonates to reduce interfacial tension (IFT) between immiscible liquids, such as oil and water, is a key area of research. This property is fundamental to applications like enhanced oil recovery (EOR).

Studies have shown that sodium methylnaphthalene sulfonate (SMNS) can effectively lower the interfacial tension at the n-heptane/water interface. This demonstrates its definite surface activity, challenging the notion that it may only act as a hydrotrope. Research on sodium naphthalene sulfonate (SNS) and SMNS has revealed that even without a long alkyl chain, these compounds show good activity in reducing the IFT in surfactant/alkali/crude oil systems. researchgate.net The rigid aromatic ring appears to function effectively as the hydrophobic group. researchgate.net

Furthermore, alkylnaphthalene sulfonates have been used as model compounds to investigate synergistic effects in lowering IFT. nih.gov The efficiency of these sulfonates is influenced by several factors, including their concentration, the length of the alkyl chain, and the type and concentration of alkali and acidic components in the oil. nih.gov These findings are critical for designing effective surfactant formulations for various industrial processes where reducing IFT is essential. frontiersin.org For instance, a significant reduction in water-crude oil IFT is a primary goal in developing formulations for EOR. researchgate.net Research has also demonstrated a dramatic alteration in the wettability of bitumen-treated glass surfaces from oil-wet to water-wet, highlighting the compound's potential in modifying surface properties. researchgate.net

System Observation Significance Reference
n-heptane/waterSodium methylnaphthalene sulfonate reduces interfacial tension.Shows definite surface activity beyond hydrotropy. researchgate.net
Surfactant/alkali/crude oilSodium naphthalene sulfonate and its methyl derivative lower IFT.Potential application in Enhanced Oil Recovery (EOR). researchgate.net
Alkylnaphthalene sulfonate/alkali/acidic oilSynergistic effects observed in lowering dynamic IFT.Controlled by factors like concentration and alkyl chain length. nih.gov

Aggregation Properties in Aqueous Solutions and Micelle Formation

The self-aggregation of surfactant molecules into micelles in aqueous solutions is a fundamental property that dictates their application in detergents, emulsifiers, and dispersants. frontiersin.org Sodium salts of alkylnaphthalene sulfonates have been extensively studied to understand their aggregation behavior.

The critical micelle concentration (CMC) is a key parameter indicating the onset of micelle formation. researchgate.net For sodium 1-(n-alkyl)naphthalene-4-sulfonates (SANS), the CMC has been found to decrease linearly as the effective number of carbon atoms in the alkyl chain increases. nih.gov This is because a higher hydrophobicity of the molecule favors aggregation at lower concentrations. researchgate.net

Fluorescence probe techniques have been employed to investigate the microenvironment of these micelles. nih.gov Research on SANS has determined properties such as the mean micelle aggregation number, micropolarity, and microviscosity. nih.gov The aggregation number tends to increase with the length of the alkyl chain. nih.gov Interestingly, the aggregation of these alkylnaphthalene sulfonates is less sensitive to the increase in the alkyl chain length compared to alkylsulfonates and alkylbenzene sulfonates. nih.gov The micropolarity within these micelles is lower than that of sodium dodecyl sulfate (B86663) (SDS) and is not significantly affected by the alkyl chain length. nih.gov These findings suggest that the presence of the naphthyl ring has a notable influence on the micellization characteristics of these surfactants. nih.gov

Property Finding for Sodium 1-(n-alkyl)naphthalene-4-sulfonates (SANS) Reference
Critical Micelle Concentration (CMC)Decreases linearly with an increase in the effective carbon atom number of the alkyl chain. nih.gov
Micelle Aggregation NumberIncreases linearly with an increase in the effective carbon atom number of the alkyl chain. nih.gov
MicropolarityLower than that of sodium dodecyl sulfate (SDS) and less sensitive to alkyl chain length. nih.gov
MicroviscosityIncreases with an increase in the alkyl chain length. nih.gov

Function as Model Compounds in Fundamental Chemical Studies

Due to their well-defined structure, methyl naphthalene sulfonate and its analogs serve as valuable model compounds for fundamental studies in physical organic chemistry and reaction kinetics.

One prominent example is the use of methyl 2-naphthylsulfonate (MeNS) in studying the kinetics of nucleophilic substitution (SN2) reactions. researchgate.net The reaction of MeNS with halide ions in aqueous micellar solutions of sulfobetaine (B10348) surfactants has been a useful tool for investigating the specific interactions of anions with a model zwitterionic interface. researchgate.net These kinetic studies provide insights into how the micellar environment influences reaction rates and the binding of ions to the micelle surface. researchgate.net

Furthermore, high-purity alkylnaphthalene sulfonates have been selected as model components to research synergistic mechanisms for lowering interfacial tension in complex systems containing surfactants, alkali, and acidic oil. nih.gov By using these model compounds, researchers can systematically study how factors like alkyl chain length and the concentration of various components control the efficiency of IFT reduction. nih.gov Similarly, studies on the aggregation of sodium 1-(n-alkyl)naphthalene-4-sulfonates have used these compounds to elucidate the specific effects of the naphthyl ring on micellization processes, comparing them to simpler alkyl and alkylbenzene sulfonates. nih.gov

Viii. Environmental Research Aspects: Degradation and Detection

Microbial Degradation of Sulfonated Naphthalenes

The biodegradation of sulfonated naphthalenes is a key process in their environmental removal. Bacteria and fungi have demonstrated capabilities to metabolize these compounds, although the rates and pathways can vary significantly. The degradation process often involves initial enzymatic attacks that cleave the sulfonate group or open the aromatic ring structure.

Bacterial degradation is a primary mechanism for the removal of naphthalene (B1677914) sulfonates from contaminated environments. Species from the genus Comamonas have been identified as particularly effective in this role.

Research on Comamonas sp. C2, an indigenous isolate, has demonstrated its capability to utilize 2-naphthalene sulfonate (2-NSA) as a sole source of carbon. Studies have shown that both free and immobilized cells of Comamonas sp. C2 can effectively treat 2-NSA. In one study, complete degradation of 2-NSA was observed within 33 hours in a mineral salt medium. The process was accompanied by the generation of sulfate (B86663), indicating the cleavage of the sulfonate group from the naphthalene ring.

Similarly, another strain, Comamonas sp. 4BC, isolated from activated sludge exposed to tannery wastewater, also showed complete degradation of 2-NSA. The biodegradation kinetics revealed a half-life for 2-NSA ranging from 20 to 26 hours, with lag phases of 8 to 12 hours. These findings highlight the potential of Comamonas species for the bioremediation of wastewater containing naphthalene sulfonates. The general pathway in some bacteria involves a double hydroxylation of the aromatic ring that bears the sulfonate group, which leads to the spontaneous elimination of sulfite (B76179) and the formation of 1,2-dihydroxynaphthalene.

Table 1: Degradation of 2-Naphthalene Sulfonate (2-NSA) by Comamonas Species

Strain Initial 2-NSA Concentration (mg/L) Degradation Time (hours) Degradation Efficiency (%) Key Findings Reference
Comamonas sp. 4BC 100 33 100 Mineralized 75-90% of the initial total organic carbon.
Comamonas sp. 4BC 500 - - Half-life of 26 hours with a 12-hour lag phase.

Fungi, particularly the genus Cunninghamella, are known for their ability to metabolize a wide range of xenobiotic compounds, including polycyclic aromatic hydrocarbons (PAHs) like naphthalene. The fungus Cunninghamella elegans has been used as a microbial model for mammalian drug metabolism due to its possession of cytochrome P-450 monooxygenase systems.

Studies on the metabolism of naphthalene by C. elegans reveal that the fungus can transform it into several metabolites. When grown in the presence of naphthalene, C. elegans produces metabolites including 1-naphthol (B170400), 4-hydroxy-1-tetralone, 1,4-naphthoquinone, 1,2-naphthoquinone, 2-naphthol, and trans-1,2-dihydroxy-1,2-dihydronaphthalene. The major products are typically 1-naphthol and 4-hydroxy-1-tetralone. This metabolic pathway is similar to that observed in mammals and suggests an oxidative mechanism for breaking down the naphthalene structure. While these studies focus on the parent compound naphthalene, they provide a foundational understanding of the potential fungal degradation pathways for its sulfonated derivatives.

Table 2: Metabolites of Naphthalene Produced by Cunninghamella elegans

Metabolite Percentage of Total Metabolites (%) Reference
1-Naphthol 67.9
4-Hydroxy-1-tetralone 16.7
2-Naphthol 6.3
trans-1,2-Dihydroxy-1,2-dihydronaphthalene 5.3
1,4-Naphthoquinone 2.8

Detection and Quantification in Environmental Samples

Accurate detection and quantification of naphthalene sulfonates in environmental matrices are crucial for assessing their distribution and persistence. Various analytical techniques have been developed to identify these compounds, even at very low concentrations.

Sulfonated naphthalene-formaldehyde condensates (SNFCs) are complex mixtures used as plasticizers and dispersants that can be released into aquatic environments. An effective method for their analysis involves ion-pair solid-phase extraction (IPE) followed by ion-pair chromatography (IPC) with fluorescence detection.

This method allows for the resolution of SNFCs up to a degree of condensation of five, with partial resolution up to fifteen. Using this technique, researchers have successfully detected and quantified these condensates in various water samples, including industrial effluents, river water, and groundwater. For instance, total concentrations ranging from over 200 µg/L in a treated industrial effluent to less than 1.4 µg/L in groundwater have been reported, indicating a widespread presence of the lower oligomers of SNFCs in the aquatic environment. The limits of detection for individual homologues can be as low as 3-8 ng/L from a 500 mL water sample.

Table 3: Recovery of Sulfonated Naphthalene-Formaldehyde Condensates (SNFCs) using IPE-IPC

Water Type Degree of Condensation (n) Recovery Rate (%) Reference
Tap Water 2 93
Tap Water 5 & 6 79
River Water 2 85

The high water solubility of naphthalene sulfonates makes their extraction from aqueous samples challenging. To overcome this, selective extraction techniques have been developed.

One innovative approach is the use of molecularly imprinted polymers (MIPs) for solid-phase extraction (SPE). A specific MIP was synthesized using 1-naphthalene sulfonic acid as the template molecule. This polymer demonstrated high selectivity and was able to retain a mixture of eight different naphthalene mono- and disulfonates from a one-liter water sample. Recoveries were consistently above 80% for all tested compounds, even after a methanol (B129727) wash step, showcasing the robustness of the MIP-SPE method for analyzing river water.

For highly saline samples like geothermal brines, a method combining solid-phase extraction with ion-pair high-performance liquid chromatography (HPLC) and fluorescence detection has been established. This procedure allows for the simultaneous determination of various naphthalene sulfonates. The study tested different polymer-based and C18 solid-phase materials, finding that recoveries approached 100% in samples without salt. The method proved effective for brines with high salt concentrations, demonstrating its utility for complex environmental matrices.

Table 4: List of Compounds Mentioned

Compound Name Abbreviation
Methyl naphthalene-2-sulfonate (B94788) -
Naphthalene-2-sulfonic acid 2-NSA
Sulfonated naphthalene-formaldehyde condensates SNFCs
1-Naphthol -
2-Naphthol -
4-Hydroxy-1-tetralone -
1,2-Naphthoquinone -
1,4-Naphthoquinone -
trans-1,2-Dihydroxy-1,2-dihydronaphthalene -
1,2-Dihydroxynaphthalene -

Q & A

Q. What are the recommended methodologies for synthesizing methyl naphthalene-2-sulfonate (MN2S) in laboratory settings?

MN2S is typically synthesized via sulfonation of methylnaphthalene followed by esterification. Key steps include controlling reaction stoichiometry (e.g., sulfuric acid-to-substrate ratios) and optimizing temperature to minimize side products like disulfonated derivatives. Characterization via 1^1H NMR and FTIR is critical to confirm the sulfonate group’s position and purity . For micellar kinetic studies, MN2S is often prepared in situ using cationic surfactants (e.g., cetyltrimethylammonium bromide) to stabilize intermediates .

Q. How can researchers validate the structural integrity of MN2S during experimental workflows?

Use a combination of spectroscopic and chromatographic techniques:

  • NMR spectroscopy : Confirm substitution patterns (e.g., naphthalene ring protons vs. methyl sulfonate groups) .
  • HPLC-MS : Detect trace impurities or degradation products, especially in kinetic studies where byproducts may skew rate constants .
  • Elemental analysis : Verify sulfur content to ensure stoichiometric accuracy . Cross-referencing with databases like ChemIDplus (CAS 532-02-5) ensures consistency in reported properties .

Q. What experimental designs are optimal for assessing MN2S toxicity in model organisms?

Follow systematic review frameworks (e.g., ATSDR’s Toxicological Profile guidelines):

  • Dose-response studies : Use multiple exposure levels (acute, subchronic) in rodents to identify NOAEL/LOAEL thresholds .
  • Endpoint selection : Prioritize outcomes like hepatic enzyme activity (CYP450 induction) or pulmonary histopathology, as MN2S metabolites are linked to oxidative stress .
  • Control groups : Include sham-exposed cohorts and adjust for environmental contaminants (e.g., polycyclic aromatic hydrocarbons) using database query strings (Table B-2) .

Advanced Research Questions

Q. How can conflicting data on MN2S’s reactivity in micellar systems be resolved?

Discrepancies in rate constants (e.g., inhibition by 1-butanol in CTABr micelles) arise from differences in micellar pseudophase modeling. To reconcile results:

  • Conductometry/NMR : Quantify counterion binding (e.g., Br⁻) to micelles, as alcohol additives alter surfactant aggregation .
  • Fluorescence probes : Monitor micellar morphology transitions (sphere-to-rod) that affect reaction microenvironments .
  • Empirical kinetic models : Incorporate parameters (e.g., micellar ionization degree) to account for medium effects post-morphological transitions (Table C-2) .

Q. What strategies mitigate bias in human epidemiological studies of MN2S exposure?

Apply risk-of-bias (RoB) assessment tools from toxicological profiles:

  • Selection bias : Randomize exposure groups and conceal allocations (Table C-6) .
  • Detection bias : Use blinded outcome assessments (e.g., urinary metabolite quantification via GC-MS) .
  • Confounding factors : Adjust for co-exposures (e.g., naphthalene derivatives) using multivariate regression .

Q. What computational approaches predict MN2S’s environmental fate and metabolic pathways?

  • QSAR modeling : Correlate sulfonate group electronegativity with biodegradation rates in soil/water matrices .
  • Density functional theory (DFT) : Simulate MN2S’s radical intermediates during photodegradation or enzymatic activation (e.g., CYP2F2-mediated oxidation) .
  • Toxicokinetic models : Integrate half-life data (e.g., hepatic clearance in mice) to estimate human metabolic scaling factors .

Data Analysis & Interpretation

Q. How should researchers address gaps in MN2S’s toxicological datasets?

Prioritize studies flagged for low confidence in evidence ratings (Step 6 of ATSDR framework):

  • In vitro assays : Use primary hepatocytes or lung epithelial cells to validate in vivo findings .
  • High-throughput screening : Test MN2S in ToxCast/Tox21 assays for endocrine disruption potential .
  • Systematic reviews : Update meta-analyses with recent data (post-2020) to refine hazard indices .

Q. What statistical methods are suitable for analyzing MN2S’s dose-dependent effects?

  • Benchmark dose (BMD) modeling : Derive ED₅₀ values for genotoxicity endpoints (e.g., micronucleus formation) .
  • Bayesian hierarchical models : Account for interspecies variability in metabolic activation rates .
  • Sensitivity analysis : Identify critical parameters (e.g., partition coefficients) in fugacity models for environmental dispersal .

Tables

Q. Table 1. Key Kinetic Parameters for MN2S in Micellar Systems

SurfactantkMk_M (M⁻¹s⁻¹)Alcohol AdditiveInhibition MechanismReference
CTABr0.451-ButanolReduced Br⁻ binding at surface
12-5-12,2Br⁻0.321,2-Propylene glycolAltered micellar morphology

Q. Table 2. Risk-of-Bias Criteria for MN2S Studies

Bias TypeMitigation StrategyTool/Resource
SelectionAllocation concealmentTable C-6
PerformanceBlinding of researchers/subjectsATSDR Step 5
DetectionStandardized metabolite quantificationGC-MS protocols

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.